7-Bromo-4-chloroquinazoline
Overview
Description
7-Bromo-4-chloroquinazoline is an organic compound with the molecular formula C8H4BrClN2. It is a solid crystalline substance that appears colorless to pale yellow. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 7-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
7-Bromo-4-chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
4-Chloroquinazoline: Similar in structure but lacks the bromine atom at the 7-position.
7-Bromo-4-chloroquinoline: Similar but has a different core structure (quinoline instead of quinazoline).
4,7-Dichloroquinazoline: Contains chlorine atoms at both the 4 and 7 positions instead of bromine and chlorine.
Uniqueness: 7-Bromo-4-chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
7-bromo-4-chloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZJBXYXSWZAJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588389 | |
Record name | 7-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-55-5 | |
Record name | 7-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-4-chloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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